4-Benzyloxy-1-Boc-indole-2-boronic acid
Overview
Description
4-Benzyloxy-1-Boc-indole-2-boronic acid is a complex organic compound that features a boronic acid functional group attached to an indole ring system
Scientific Research Applications
4-Benzyloxy-1-Boc-indole-2-boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action of 4-Benzyloxy-1-Boc-indole-2-boronic acid involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through oxidative addition, where the palladium catalyst forms a new bond with the boronic acid. This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds. The downstream effects include the creation of new organic compounds with potential applications in various fields, including medicinal chemistry .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity make it suitable for use in suzuki-miyaura cross-coupling reactions .
Result of Action
The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug discovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable base . Additionally, the reaction is generally performed in an organic solvent . The compound’s stability and reactivity can also be affected by factors such as temperature and pH .
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-Boc-indole-2-boronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyloxy group at the 4-position of the indole ring. The final step involves the formation of the boronic acid group at the 2-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-Boc-indole-2-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzyloxy group can be reduced to a benzyl group under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Benzyl-substituted indole derivatives.
Substitution: Various biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-1H-indol-2-yl)boronic acid: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and bioactivity.
(4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid: Similar structure but with the boronic acid group at the 3-position instead of the 2-position.
Uniqueness
4-Benzyloxy-1-Boc-indole-2-boronic acid is unique due to the presence of both the benzyloxy and tert-butoxycarbonyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups on the indole ring also contributes to its distinct properties.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxyindol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-16-10-7-11-17(15(16)12-18(22)21(24)25)26-13-14-8-5-4-6-9-14/h4-12,24-25H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBIADEQVCONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OCC3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376785 | |
Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-52-4 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-4-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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